FAAH Inhibitory Potency of 1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea Relative to Reference Inhibitor URB597
The target compound is catalogued as a patented FAAH inhibitor (TTD Drug ID: D0LB8Y) within the chemical series reviewed by Lodola et al. [1]. However, the explicit IC₅₀ value for CAS 1209988-70-4 has not been publicly disclosed in the available patent review or TTD entry. The reference FAAH inhibitor URB597 exhibits an IC₅₀ of approximately 4.6 nM in human FAAH enzymatic assays [2]. In the absence of public quantitative data, the potency of the target compound relative to URB597 cannot be numerically established from accessible sources.
| Evidence Dimension | FAAH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | URB597: IC₅₀ ≈ 4.6 nM (human FAAH) |
| Quantified Difference | Cannot be computed |
| Conditions | Human recombinant FAAH; referenced standard inhibitor data |
Why This Matters
Procurement decisions cannot be based on comparative potency metrics; users must contact the originator for non-public IC₅₀ data.
- [1] Lodola A, Castelli R, Mor M, Rivara S. Fatty acid amide hydrolase inhibitors: a patent review (2009-2014). Expert Opin Ther Pat. 2015;25(11):1247-66. PMID: 26413912. View Source
- [2] Kathuria S, Gaetani S, Fegley D, et al. Modulation of anxiety through blockade of anandamide hydrolysis. Nat Med. 2003;9(1):76-81. PMID: 12461523. View Source
